N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Condensation: It can undergo condensation reactions with various amines or hydrazines to form new Schiff bases or hydrazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions, which can then interact with biological molecules. For example, its antimicrobial activity is believed to result from its ability to chelate metal ions, disrupting the metal homeostasis in microbial cells and leading to cell death . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins and disrupting key signaling pathways .
Comparison with Similar Compounds
N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base compounds such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents on the phenyl ring, which can affect its chemical reactivity and biological activity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also has a different substituent on the phenyl ring, which can influence its properties and applications.
N’-[(E)-(2,4-dichlorophenyl)methylidene]furan-2-carbohydrazide:
These comparisons highlight the uniqueness of N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C12H9ClN2O2 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
VMXNPJWOQGVIJM-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
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